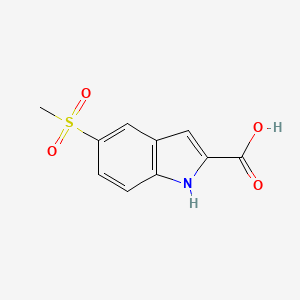
5-Methanesulfonyl-1H-indole-2-carboxylic acid
Overview
Description
5-Methanesulfonyl-1H-indole-2-carboxylic acid is a compound that is closely related to various research areas, particularly in the synthesis of indole derivatives and as a reagent in organic chemistry. The compound itself is not directly mentioned in the provided papers, but its structural components and related compounds are extensively studied. For instance, indole derivatives are synthesized for their potential applications in medicinal chemistry and as intermediates in organic synthesis . Methanesulfonic acid is a reagent used in various chemical reactions, including oxidation and catalysis .
Synthesis Analysis
The synthesis of related indole compounds often involves the use of methanesulfonic acid or its derivatives. For example, the synthesis of 5-substituted indole derivatives utilizes methanesulfonic acid as a masked formyl group, which is later transformed through elimination of SO2 . Similarly, chloromethyl-1H-indole-2-carboxylates are prepared by the elimination of SO2 from methanesulfonic acid derivatives . These methods highlight the versatility of methanesulfonic acid in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of 5-Methanesulfonyl-1H-indole-2-carboxylic acid would consist of an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with a methanesulfonyl group and a carboxylic acid moiety attached at specific positions. The indole core is a common motif in natural products and pharmaceuticals, and its derivatives are often studied using NMR spectroscopy and X-ray crystallography to determine their structure .
Chemical Reactions Analysis
Methanesulfonic acid and its derivatives participate in various chemical reactions. For instance, it is used as a catalyst in the synthesis of benzoxazoles from carboxylic acids . It also promotes the oxidative C-H bond activation for the alkylation of benzylic ethers and carbamates . These reactions demonstrate the reactivity of methanesulfonic acid and its utility in facilitating diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonic acid derivatives are influenced by their functional groups. Methanesulfonic acid is a strong acid and is known for its stability and solubility in organic and aqueous solutions . Its derivatives, such as those containing the indole ring, exhibit a range of properties depending on their substitution patterns. These properties are essential for their reactivity and their application in various chemical processes, including catalysis and synthesis of heterocyclic compounds .
Scientific Research Applications
Synthesis of Indole Derivatives
5-Methanesulfonyl-1H-indole-2-carboxylic acid has significant applications in the synthesis of indole derivatives. Pete, Parlagh, and Tőke (2003) demonstrated the preparation of ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids, showcasing its role in transforming sulfomethyl groups to formyl functions (Pete, Parlagh, & Tőke, 2003). Similarly, Pete, Varga, and Kovács (2004) developed valuable synthetic intermediates, including chloromethyl-1H-indole-2-carboxylates, by eliminating SO2 from related methanesulfonic acids (Pete, Varga, & Kovács, 2004).
Catalysis and Reaction Mechanisms
The compound's role extends to various catalytic processes and reaction mechanisms. For instance, Jiang (2005) highlighted the use of copper methanesulfonate as an efficient catalyst in esterification processes (Jiang, 2005). Kumar, Rudrawar, and Chakraborti (2008) found that methanesulfonic acid effectively catalyzes the synthesis of benzoxazoles, showcasing its utility in facilitating complex organic reactions (Kumar, Rudrawar, & Chakraborti, 2008).
Enzyme Interaction Studies
Research has also explored its interactions with enzymes. Kitz and Wilson (1963) investigated the effects of methanesulfonyl fluoride, a derivative of methanesulfonic acid, on acetylcholinesterase, providing insights into enzyme inhibitor dynamics (Kitz & Wilson, 1963).
Protein Analysis
Simpson, Neuberger, and Liu (1976) described an analytical procedure using methanesulfonic acid for precise amino acid composition analysis of proteins (Simpson, Neuberger, & Liu, 1976).
Microbial Metabolism
Kelly and Murrell (1999) studied the microbial metabolism of methanesulfonic acid, highlighting its role in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).
Green Chemistry
Wilkinson (2011) discussed the use of methanesulfonic anhydride in Friedel-Crafts acylation, emphasizing its environmental benefits in chemical synthesis (Wilkinson, 2011).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
properties
IUPAC Name |
5-methylsulfonyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-16(14,15)7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDMAZNVKWBUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625417 | |
| Record name | 5-(Methanesulfonyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonyl-1H-indole-2-carboxylic acid | |
CAS RN |
367501-41-5 | |
| Record name | 5-(Methylsulfonyl)-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367501-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methanesulfonyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methanesulfonyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

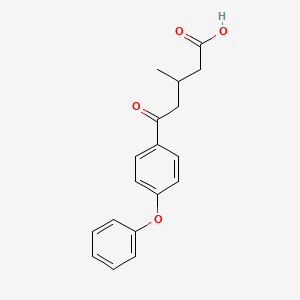
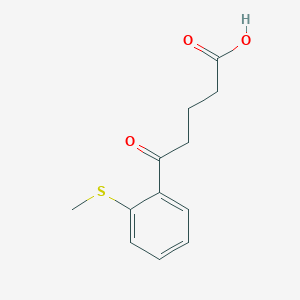
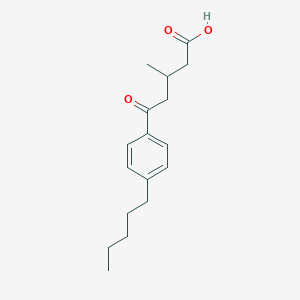
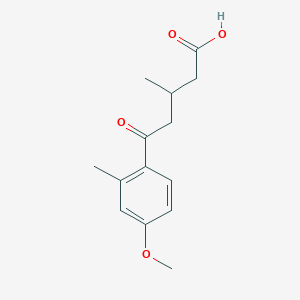
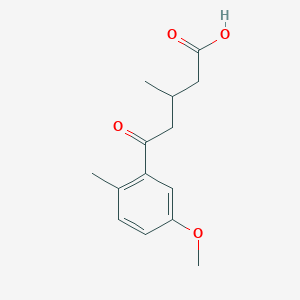
![Methyl 2-[1-(bromomethyl)cyclopropyl]acetate](/img/structure/B3022312.png)
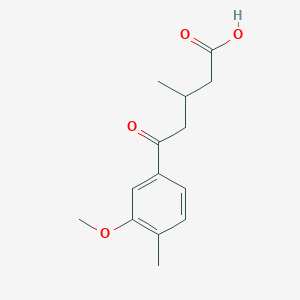
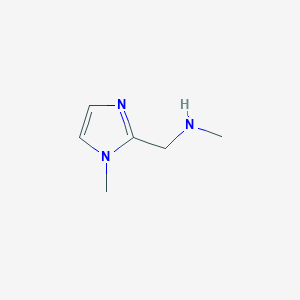
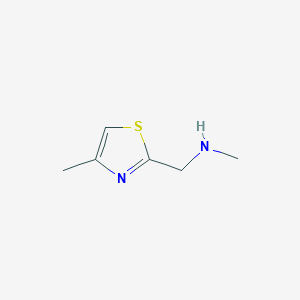

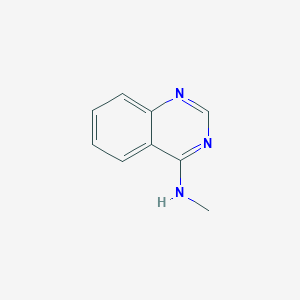
![N2,N2'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3022320.png)
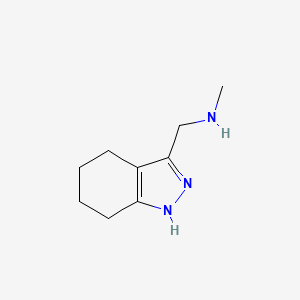
![N-[2-(methylamino)ethyl]acetamide](/img/structure/B3022327.png)